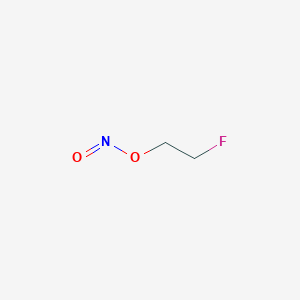

2-fluoroethyl nitrite

Description

Structure

3D Structure

Properties

CAS No. |

10288-18-3 |

|---|---|

Molecular Formula |

C2H4FNO2 |

Molecular Weight |

93.06 g/mol |

IUPAC Name |

2-fluoroethyl nitrite |

InChI |

InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2 |

InChI Key |

KVZZUCNPWFUPBV-UHFFFAOYSA-N |

SMILES |

C(CF)ON=O |

Canonical SMILES |

C(CF)ON=O |

Other CAS No. |

10288-18-3 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Fluoroethyl Nitrite

Quantum Chemical Calculations of Electronic Structure and Bonding in Fluoroalkyl Nitrites

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-fluoroethyl nitrite (B80452). These methods provide a detailed picture of electron distribution and the nature of the chemical bonds within the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules from first principles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on the fundamental laws of quantum mechanics without the use of empirical parameters. DFT, on the other hand, utilizes the electron density to determine the energy of the system, offering a balance between computational cost and accuracy.

For fluoroalkyl nitrites like 2-fluoroethyl nitrite, these calculations can predict various properties, including optimized molecular geometries, vibrational frequencies, and electronic energies. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for obtaining accurate results. Larger basis sets, such as those from the Pople series (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), generally provide more accurate predictions.

Table 1: Representative Theoretical Methods and Basis Sets for Fluoroalkyl Nitrite Calculations

| Theoretical Method | Description | Common Basis Sets |

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. It does not fully account for electron correlation. | 6-31G(d), 6-311G(d,p) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon Hartree-Fock by including electron correlation effects through perturbation theory. | 6-311+G(d,p), aug-cc-pVDZ |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP, M06-2X) are available to approximate the exchange-correlation energy. | 6-311+G(d,p), aug-cc-pVTZ |

Molecular Orbital Analysis of the Nitrite Functional Group

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

In the nitrite functional group (-ONO), the bonding can be described by a combination of sigma (σ) and pi (π) bonds. The nitrogen and two oxygen atoms are sp² hybridized, forming a σ framework. The remaining p-orbitals on the nitrogen and oxygen atoms overlap to form a delocalized π-system across the O-N-O fragment. This delocalization is responsible for the characteristic properties of the nitrite group.

Natural Bond Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density and hyperconjugative interactions. In this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on the ether-like oxygen (n(O)) and the antibonding orbital of the C-F bond (σ*(C-F)) can contribute to the stability of certain conformations.

Conformational Analysis and Stereoelectronic Effects in Fluoroethyl Nitrite Systems

The presence of the electronegative fluorine atom and the rotatable bonds in this compound lead to a complex conformational landscape governed by subtle stereoelectronic effects.

Influence of Fluorine on Conformational Preferences (e.g., Gauche Effect)

The rotation around the C-C bond in this compound is expected to be influenced by the gauche effect. The gauche effect is the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over the anti conformation (a dihedral angle of 180°) when electronegative substituents are present on adjacent carbons. This phenomenon is contrary to what would be expected based on steric hindrance alone.

The primary explanation for the gauche effect is hyperconjugation. In the gauche conformer of a 1,2-disubstituted ethane with electronegative groups, a stabilizing interaction occurs between the σ orbital of a C-H bond and the low-lying σ* antibonding orbital of the adjacent C-F bond. This σ(C-H) → σ*(C-F) interaction is maximized in the gauche arrangement. Electrostatic interactions, specifically the attraction between the partially positive carbon of the C-F bond and the partially negative fluorine atom, can also contribute to the stabilization of the gauche conformer.

Energy Landscape and Rotational Barriers

The potential energy surface of this compound is characterized by several minima corresponding to stable conformers and transition states corresponding to the energy barriers for rotation around the C-C and C-O bonds. Computational methods can be used to map this energy landscape and determine the relative energies of the conformers and the heights of the rotational barriers.

Studies on the analogous compound, ethyl nitrite, have shown the existence of multiple stable conformers, such as cis-trans, cis-gauche, and trans-gauche forms, arising from rotations around the C-O and N=O bonds. For this compound, the presence of the fluorine atom would further complicate this landscape. The rotational barrier for the methyl group in ethyl nitrite has been determined experimentally, and similar calculations for this compound would provide valuable information on the influence of the fluorine substituent on these internal motions.

Table 2: Calculated Rotational Barriers for a Hypothetical Fluoroalkane System

| Rotation Axis | Conformer Transition | Calculated Barrier (kJ/mol) |

| C-C | gauche → anti | 10 - 15 |

| C-O | cis → trans | 20 - 25 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies that govern the reaction rates.

For this compound, potential reaction pathways could include thermal decomposition, hydrolysis, or reactions with atmospheric radicals. For example, the thermal decomposition of alkyl nitrites is known to proceed through the homolytic cleavage of the O-N bond to generate an alkoxy radical and nitric oxide.

R-O-N=O → R-O• + •N=O

Computational studies can model this bond-breaking process and calculate the bond dissociation energy. Furthermore, the transition state for this reaction can be located, and its structure and energy can provide insights into the kinetics of the decomposition. DFT methods, particularly those that include dispersion corrections, are well-suited for studying such reaction mechanisms. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Modeling Homolytic Cleavage of the O-N Bond

The homolytic cleavage of the oxygen-nitrogen (O-N) bond is a primary photochemical and thermochemical decomposition pathway for alkyl nitrites, leading to the formation of an alkoxyl radical and a nitric oxide radical. For this compound (FCH₂CH₂ONO), this process can be represented as:

FCH₂CH₂O–NO → FCH₂CH₂O• + •NO

Computational modeling of this bond dissociation is crucial for understanding the initiation of subsequent reactions. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.

Key Computational Parameters for Modeling O-N Bond Homolysis:

| Parameter | Description | Typical Computational Method |

| Bond Dissociation Energy (BDE) | The energy required to break the O-N bond homolytically. A lower BDE indicates a weaker bond and a greater propensity for cleavage. | DFT calculations (e.g., using functionals like B3LYP or M06-2X) with appropriate basis sets (e.g., 6-311+G(d,p)). |

| Potential Energy Surface (PES) Scan | A computational experiment where the O-N bond length is systematically increased, and the energy of the molecule is calculated at each step. This helps to identify the transition state and the energy profile of the cleavage process. | Constrained geometry optimization at various O-N bond distances using DFT. |

| Transition State (TS) Search | Identification of the highest energy point along the reaction coordinate for bond cleavage. This is more relevant for thermal decomposition. For photolytic cleavage, the focus is often on the excited state potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) method or other transition state optimization algorithms. |

The presence of the electron-withdrawing fluorine atom on the ethyl group is expected to influence the O-N bond strength. Computational models would aim to quantify this effect by comparing the calculated BDE of this compound with that of unsubstituted ethyl nitrite. The inductive effect of fluorine could stabilize the resulting 2-fluoroethoxyl radical, potentially lowering the BDE of the O-N bond compared to its non-fluorinated analog.

Theoretical Prediction of Radical Intermediates

Upon homolytic cleavage of the O-N bond, two radical intermediates are formed: the 2-fluoroethoxyl radical (FCH₂CH₂O•) and the nitric oxide radical (•NO) . Theoretical and computational chemistry provides the tools to predict the structure, stability, and reactivity of these transient species.

Properties of Predicted Radical Intermediates:

| Radical Intermediate | Predicted Properties and Computational Investigation Methods |

| 2-Fluoroethoxyl Radical (FCH₂CH₂O•) | Geometric Structure: The bond lengths and angles of the radical can be optimized using DFT or higher-level ab initio methods. The fluorine substitution will likely affect the C-C and C-O bond lengths and the overall geometry. Electronic Properties: The spin density distribution, which indicates the location of the unpaired electron, can be calculated. It is expected to be primarily localized on the oxygen atom. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into its reactivity. Vibrational Frequencies: Calculated vibrational frequencies can aid in the experimental identification of this radical intermediate through spectroscopic techniques like infrared (IR) spectroscopy. |

| Nitric Oxide Radical (•NO) | Electronic Structure: As a well-studied diatomic radical, its electronic structure is well understood. Computational methods can accurately reproduce its known properties, serving as a validation for the chosen level of theory. Reactivity: While the properties of •NO are well-known, its interactions with the 2-fluoroethoxyl radical and other potential species in a reaction mixture can be modeled to predict subsequent reaction pathways. |

Further computational studies would investigate the potential reaction pathways of the 2-fluoroethoxyl radical, such as β-scission (fragmentation) or hydrogen abstraction, to predict the final product distribution.

Predictive Modeling for Reactivity and Selectivity in Fluoroalkyl Nitrite Transformations

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, can be a valuable tool for understanding and predicting the reactivity and selectivity of a series of related compounds like fluoroalkyl nitrites. While specific predictive models for fluoroalkyl nitrite transformations are not readily found in the literature, the methodology for creating such models is well-established.

A predictive model for the reactivity of fluoroalkyl nitrites could be developed by correlating their experimentally determined or computationally calculated reaction rates with a set of molecular descriptors.

Potential Descriptors for a Predictive Model of Fluoroalkyl Nitrite Reactivity:

| Descriptor Type | Examples of Specific Descriptors | Relevance to Reactivity and Selectivity |

| Electronic Descriptors | - O-N Bond Dissociation Energy (BDE)- HOMO and LUMO energies- Partial atomic charges on the O, N, and F atoms- Dipole moment | These descriptors relate to the ease of the initial O-N bond cleavage and the electronic nature of the resulting radicals, which will govern their subsequent reactions and the selectivity of product formation. |

| Steric/Topological Descriptors | - Molecular volume and surface area- Steric hindrance parameters around the ONO group- Branching indices | These descriptors can influence the rate of reaction and the regioselectivity of subsequent radical reactions by affecting the accessibility of reactive sites. |

| Quantum Chemical Descriptors | - Spin density distribution in the alkoxyl radical- Fukui functions (indicating sites susceptible to nucleophilic or electrophilic attack) | These provide detailed insight into the reactivity of the radical intermediates, helping to predict which subsequent reactions are more likely to occur, thus determining product selectivity. |

By building a database of these descriptors for a series of fluoroalkyl nitrites and their corresponding reaction outcomes (e.g., rates of decomposition, product ratios), statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms could be used to develop a predictive model. Such a model would be invaluable for designing new fluoroalkyl nitrites with desired reactivity and for predicting the environmental fate of these compounds.

Mechanistic Studies of 2 Fluoroethyl Nitrite Reactions

Homolytic O-N Bond Cleavage and Alkoxy Radical Generation

The foundational step in the chemistry of 2-fluoroethyl nitrite (B80452) is the cleavage of the oxygen-nitrogen (O-N) bond. Alkyl nitrites are known to undergo homolytic cleavage, a process where the two electrons in the covalent bond are divided equally between the two resulting fragments. wikipedia.orgbyjus.comwikipedia.org This bond fission is typically initiated by photolysis (absorption of light) or thermolysis (application of heat). pressbooks.publibretexts.org

The O-N bond in alkyl nitrites is notably weak, with a bond dissociation energy generally in the range of 40-50 kcal/mol, making it susceptible to cleavage under relatively mild conditions. wikipedia.org For 2-fluoroethyl nitrite, this homolytic cleavage results in the formation of a 2-fluoroethoxy radical and a nitric oxide (nitrosyl) radical. wikipedia.org

Reaction: FCH₂CH₂-O-N=O (light/heat) → FCH₂CH₂-O• + •N=O

This reaction is the primary method for generating the 2-fluoroethoxy radical, a highly energetic and reactive oxygen-centered radical. nih.gov Alkoxy radicals are powerful synthetic intermediates because they lack the stabilization from mesomeric effects or spin density delocalization that other radicals might possess. nih.gov This high reactivity drives their participation in subsequent chemical transformations. nih.gov

Intramolecular Hydrogen Atom Transfer (HAT) Processes (e.g., δ-Hydrogen Abstraction)

Once generated, the 2-fluoroethoxy radical can participate in hydrogen atom transfer (HAT) reactions. thieme-connect.de In intramolecular HAT, the radical abstracts a hydrogen atom from another part of the same molecule. This process is particularly favorable when it can proceed through a six-membered ring transition state, a preference known as the Barton reaction principle. wikipedia.orgmdpi.com This specific type of HAT involves the abstraction of a hydrogen atom from the delta (δ) carbon position relative to the oxygen atom.

For the 2-fluoroethoxy radical itself (FCH₂CH₂-O•), there are no δ-hydrogens available for a classic intramolecular 1,5-HAT process. However, this mechanistic principle is crucial for understanding the reactivity of larger, more complex alkoxy radicals generated from corresponding nitrite esters. mdpi.com If the 2-fluoroethoxy radical were part of a longer carbon chain, the δ-hydrogen abstraction would proceed as follows:

Generalized 1,5-HAT Reaction: An alkoxy radical abstracts a hydrogen from the δ-carbon, leading to the formation of a new C-centered radical and a hydroxyl group. This transformation is thermodynamically driven by the formation of a strong O-H bond.

While direct 1,5-HAT is not possible for the isolated 2-fluoroethoxy radical, other HAT processes, such as 1,2-HAT, have been investigated for alkoxy radicals, though they are generally less common. thieme-connect.de The primary reactivity of the 2-fluoroethoxy radical will be dominated by intermolecular reactions or other intramolecular pathways if the molecular structure allows.

Radical Recombination and Secondary Reactions of Nitrosyl and Alkyl Radicals

Following the initial homolytic cleavage, the resulting radical species can undergo several secondary reactions, including radical recombination. researchgate.netuark.edu Recombination is the process where two radicals combine to form a stable, non-radical molecule. khanacademy.org

The primary recombination pathway is the reverse of the initial cleavage, where the 2-fluoroethoxy radical and the nitric oxide radical recombine to reform the starting this compound.

Recombination: FCH₂CH₂-O• + •N=O → FCH₂CH₂-O-N=O

If a C-centered radical is formed via a subsequent HAT step (either inter- or intramolecular), it can also recombine with the nitric oxide radical. wikipedia.org This recombination forms a nitroso compound, which can then tautomerize to a more stable oxime. wikipedia.org

Example of Secondary Radical Recombination: R₂CH-C•(R₂) + •N=O → R₂CH-C(R₂)-N=O (Nitroso compound) ⇌ R₂C=C(R₂)-NOH (Oxime)

Other radical-radical reactions can also occur, serving as termination steps in a radical chain process. youtube.com For instance, two alkyl radicals could potentially combine, though this is often less favorable than recombination with the abundant nitric oxide radical. The specific course of the reaction depends heavily on the reaction conditions and the concentration of the various radical species.

Elucidation of Reaction Pathways for Functionalization Reactions

The high reactivity of the 2-fluoroethoxy radical generated from this compound makes it a valuable tool for the functionalization of organic molecules. The primary pathways involve addition to unsaturated systems and the abstraction of hydrogen atoms to initiate C-H functionalization.

Addition Reactions to Unsaturated Substrates

Alkoxy radicals readily participate in addition reactions with unsaturated substrates, such as alkenes. nih.govutdallas.edu The electrophilic 2-fluoroethoxy radical can attack the electron-rich pi (π) bond of an alkene. msu.edu This addition is a key step in forming a new carbon-oxygen bond and generates a new carbon-centered radical intermediate.

Mechanism of Alkoxy Radical Addition to an Alkene:

Initiation: Homolytic cleavage of this compound generates the 2-fluoroethoxy radical (FCH₂CH₂-O•).

Addition: The alkoxy radical adds to the alkene double bond. The addition typically occurs at the less substituted carbon to produce the more stable (more substituted) carbon-centered radical.

Propagation/Termination: The resulting alkyl radical can then be trapped by another molecule (like nitric oxide) or participate in further reactions.

This pathway allows for the introduction of a 2-fluoroethoxy group across a double bond, a process known as oxyfunctionalization. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. msu.edu

C-H Functionalization Strategies

One of the most powerful applications of alkoxy radicals is in C-H functionalization. mdpi.com Due to their high reactivity, alkoxy radicals like the 2-fluoroethoxy radical can abstract hydrogen atoms from otherwise unreactive C-H bonds in other substrate molecules (an intermolecular HAT process). This generates a carbon-centered radical on the substrate, which can then undergo a variety of synthetic transformations.

This strategy is particularly effective for directing functionalization to specific sites, as seen in the Barton reaction, where an intramolecular 1,5-HAT directs reaction to the δ-carbon. wikipedia.org In an intermolecular context, the selectivity depends on the bond dissociation energy of the various C-H bonds in the substrate, with weaker bonds (e.g., tertiary or allylic C-H bonds) being more susceptible to abstraction.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~101 |

| Secondary C-H | ~98 |

| Tertiary C-H | ~96 |

| Allylic C-H | ~88 |

| Benzylic C-H | ~89 |

| O-H (in alcohols) | ~104 |

| O-N (in alkyl nitrites) | ~40-50 |

This table provides generalized data to illustrate relative bond strengths.

Once the substrate radical is formed, it can be trapped by the nitric oxide radical to form a nitroso compound or engage in other radical-based transformations, effectively converting a C-H bond into a new functional group.

Photochemical Activation and Photoredox Catalysis in Nitrite Ester Chemistry

The generation of alkoxy radicals from this compound is most efficiently achieved through photochemical activation. wikipedia.org The energy provided by ultraviolet or visible light is sufficient to induce the homolytic cleavage of the weak O-N bond. pressbooks.publibretexts.org This method offers precise control over the initiation of the radical reaction, as the process can be started and stopped simply by controlling the light source.

In recent years, the principles of photochemical activation have been integrated with photoredox catalysis to develop more sophisticated and efficient synthetic methods. nih.govnih.govorganic-chemistry.org In a typical photoredox cycle involving an alkyl nitrite, a photocatalyst, upon excitation by visible light, could facilitate the generation of the alkoxy radical.

Hypothetical Photoredox Cycle:

Excitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst could engage in a single-electron transfer (SET) with the alkyl nitrite, promoting the cleavage of the O-N bond to release the alkoxy radical and nitric oxide.

Substrate Functionalization: The generated alkoxy radical reacts with the substrate (e.g., via HAT or alkene addition) to form a substrate radical.

Catalyst Regeneration: The substrate radical undergoes further transformation, and the photocatalyst is returned to its ground state to complete the catalytic cycle.

This approach allows for the use of low-energy visible light and catalytic amounts of a photocatalyst, making the transformations more sustainable and applicable to a wider range of functional groups. organic-chemistry.org The synergy between the photochemical properties of alkyl nitrites and the principles of photoredox catalysis opens new avenues for complex molecule synthesis. mdpi.com

Advanced Spectroscopic Characterization of 2 Fluoroethyl Nitrite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-fluoroethyl nitrite (B80452). By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

The ¹H, ¹³C, and ¹⁹F NMR spectra of 2-fluoroethyl nitrite are predicted to exhibit characteristic signals that are influenced by the electronegativity of the fluorine and nitrite functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups (-CH₂-). The methylene group attached to the fluorine atom (F-CH₂-) will be shifted further downfield due to the strong deshielding effect of the fluorine atom. This signal is anticipated to appear as a triplet of triplets due to coupling with the adjacent methylene protons and the fluorine atom. The methylene group bonded to the oxygen of the nitrite group (-O-CH₂-) will also be downfield, but to a lesser extent than the fluorinated carbon's protons. This signal is expected to be a triplet, coupling with the neighboring methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will likely display two distinct signals for the two carbon atoms. The carbon atom bonded to fluorine (C-F) is expected to have a significantly larger chemical shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon atom bonded to the oxygen of the nitrite group (C-O) will also be deshielded and is expected to show a triplet in a proton-coupled ¹³C spectrum due to coupling with the attached protons.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. wikipedia.org The ¹⁹F spectrum is predicted to show a single signal, a triplet of triplets, due to coupling with the geminal and vicinal protons. The chemical shift will be in the typical range for fluoroalkanes. biophysics.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (F-CH₂-) | 4.6 - 4.8 | Triplet of Triplets | J(H,H) ≈ 4-6, J(H,F) ≈ 46-48 |

| ¹H (-O-CH₂-) | 4.9 - 5.1 | Triplet | J(H,H) ≈ 4-6 |

| ¹³C (C-F) | 80 - 84 | Doublet | J(C,F) ≈ 170-180 |

| ¹³C (C-O) | 68 - 72 | Singlet (in decoupled) | |

| ¹⁹F | -220 to -230 | Triplet of Triplets | J(F,H) ≈ 46-48, J(F,H) ≈ 20-25 |

Alkyl nitrites are known to exist as a mixture of conformational isomers, primarily the cis and trans forms, arising from restricted rotation around the O-N bond. Dynamic NMR spectroscopy is an effective technique to study the kinetics of this conformational exchange. By monitoring the NMR spectra at varying temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases. This allows for the determination of the energy barrier to rotation. For this compound, in addition to the O-N bond rotation, rotation around the C-C and C-O single bonds also contributes to its conformational flexibility. Low-temperature NMR studies would be expected to reveal the presence of multiple conformers, and from the temperature-dependent line shape analysis of the spectra, the thermodynamic and kinetic parameters for these conformational exchange processes can be calculated.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

The nitrite group (-O-N=O) in alkyl nitrites gives rise to strong and characteristic absorption bands in the IR spectrum. These are primarily due to the N=O stretching and N-O stretching vibrations. Typically, two distinct N=O stretching bands are observed, corresponding to the syn and anti conformers. For alkyl nitrites, these bands commonly appear in the regions of 1650-1680 cm⁻¹ and 1610-1625 cm⁻¹. The N-O stretching vibration is usually found in the 750-850 cm⁻¹ range. In the Raman spectrum, the symmetric stretching vibration of the nitrite group is also readily observable.

Characteristic Vibrational Frequencies for Alkyl Nitrites

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N=O Asymmetric Stretch (syn and anti) | 1650 - 1680 and 1610 - 1625 | 1650 - 1680 and 1610 - 1625 |

| N-O Stretch | 750 - 850 | 750 - 850 |

| O-N=O Bend | 600 - 700 | 600 - 700 |

The real-time monitoring of chemical reactions involving this compound can be effectively achieved using in situ IR and Raman spectroscopy. These techniques allow for the tracking of the disappearance of reactant vibrational bands and the appearance of product bands, providing valuable kinetic and mechanistic information. For instance, the hydrolysis of this compound to 2-fluoroethanol (B46154) and nitrous acid could be monitored by observing the decrease in the characteristic nitrite absorptions and the emergence of the broad O-H stretching band of the alcohol. Similarly, reactions where the nitrite group is transformed, such as in reduction or oxidation processes, can be followed by the changes in the vibrational spectra in real-time.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₂H₄FNO₂), the molecular ion peak [M]⁺ would be expected at an m/z of 93.02.

Upon ionization, the molecular ion can undergo various fragmentation processes. The weak O-N bond in alkyl nitrites suggests that a primary fragmentation pathway would be the loss of the NO radical, leading to a fragment ion at m/z 63, corresponding to the [CH₂FCH₂O]⁺ cation. Another likely fragmentation is the loss of the nitrite group (NO₂) to give an ethyl fluoride (B91410) cation at m/z 47. Further fragmentation of the ethyl fluoride cation could lead to the loss of a hydrogen fluoride molecule, resulting in a vinyl cation at m/z 27. Cleavage of the C-C bond could also occur, leading to fragments such as [CH₂F]⁺ at m/z 33 and [CH₂ONO]⁺ at m/z 60.

Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 93 | [CH₂FCH₂ONO]⁺ (Molecular Ion) |

| 63 | [CH₂FCH₂O]⁺ |

| 47 | [CH₂FCH₂]⁺ |

| 33 | [CH₂F]⁺ |

| 30 | [NO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound with high accuracy. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

For this compound (C₂H₄FNO₂), the theoretical exact mass can be calculated and compared with the experimentally determined value. This comparison is crucial for the unambiguous identification of the compound, distinguishing it from isomers or compounds with the same nominal mass.

Table 1: Theoretical and Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂H₄FNO₂ |

| Theoretical Exact Mass | 93.0226 u |

| Hypothetical Measured m/z | 93.0228 u |

| Mass Error | +2.15 ppm |

| Ion Species | [M+H]⁺ |

This data is hypothetical and serves as an illustrative example based on typical instrument performance.

The data presented in Table 1 showcases a very low mass error, which would be well within the acceptable range for confirming the elemental composition of this compound in a research setting. Such high accuracy is instrumental in distinguishing it from other compounds with a nominal mass of 93, such as 3-hydroxypropanamide (C₃H₇NO₂).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the molecular structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of alkyl nitrites is often characterized by the facile cleavage of the O–NO bond. For this compound, the primary fragmentation pathway is expected to be the loss of the nitroso group (•NO), leading to the formation of a 2-fluoroethoxide radical cation. Further fragmentation could involve the loss of formaldehyde (CH₂O) from this intermediate.

Table 2: Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound ([C₂H₄FNO₂]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 93.0228 | 63.0345 | •NO | [CH₂FCH₂O]⁺ |

| 93.0228 | 47.0141 | C₂H₄F• | [NO₂]⁺ |

| 63.0345 | 33.0339 | CH₂O | [CH₂F]⁺ |

This data is hypothetical and based on known fragmentation patterns of similar alkyl nitrites.

The fragmentation pattern detailed in Table 2 provides a "fingerprint" for this compound, enabling its structural confirmation. The observation of the neutral loss of 30 u (•NO) is a strong indicator of a nitrite ester.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. aip.org Alkyl nitrites can undergo homolytic cleavage of the O–N bond upon exposure to heat or light, generating an alkoxyl radical and a nitric oxide radical (•NO). EPR spectroscopy, often in conjunction with spin trapping techniques, is the definitive method for detecting and identifying these transient radical species.

The direct detection of short-lived radicals like the 2-fluoroethoxyl radical is challenging due to their high reactivity and low steady-state concentrations. Therefore, spin trapping is employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. mdpi.com 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for oxygen-centered radicals.

Upon decomposition, this compound would be expected to form the 2-fluoroethoxyl radical (CH₂FCH₂O•) and nitric oxide (•NO).

Table 3: Hypothetical EPR Spin Trapping Data for Radicals Derived from this compound

| Radical Species | Spin Trap | Adduct | g-value | Hyperfine Coupling Constants (a) |

| 2-Fluoroethoxyl Radical | DMPO | DMPO-OCH₂CH₂F | 2.0058 | aN = 14.2 G, aH = 10.5 G |

| Nitric Oxide | Fe²⁺(MGD)₂ | [Fe²⁺(MGD)₂(NO)] | 2.04 | aN = 12.8 G |

This data is hypothetical and based on typical values for similar radical adducts.

The characteristic g-values and hyperfine coupling constants of the spin adducts, as shown in Table 3, would allow for the unambiguous identification of the radical species generated from this compound. This information is critical for understanding the decomposition mechanisms and the potential reactivity of this compound in various chemical and biological systems.

Applications of 2 Fluoroethyl Nitrite in Organic Synthesis

2-Fluoroethyl Nitrite (B80452) as a Radical Precursor for C-C and C-X Bond Formation

Alkyl nitrites, including 2-fluoroethyl nitrite (FCH₂CH₂ONO), serve as valuable precursors for generating highly reactive alkoxy radicals in organic synthesis. These compounds are characterized by a weak carbon-oxygen bond in the nitrite group, with a bond dissociation energy on the order of 40–50 kcal·mol⁻¹ wikipedia.org. This low bond energy allows for facile homolytic cleavage under either thermal or photochemical conditions, yielding an alkoxy radical and a nitric oxide (NO) radical wikipedia.orgresearchgate.net. In the case of this compound, this process generates the 2-fluoroethoxy radical (FCH₂CH₂O•), a versatile intermediate for subsequent bond-forming reactions.

The generation of the 2-fluoroethoxy radical can be initiated by pyrolysis or, more commonly, through photolysis using UV light researchgate.netresearchgate.net. The primary decomposition pathway involves the cleavage of the O-NO bond, as shown in the reaction below researchgate.net:

FCH₂CH₂-O-N=O → (heat or light) → FCH₂CH₂O• + •NO

Once formed, the 2-fluoroethoxy radical can participate in a variety of transformations that lead to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Alkoxy radicals are known to engage in several fundamental reaction types, including hydrogen atom transfer (HAT), β-scission, and addition to unsaturated systems like alkenes and alkynes researchgate.netmdpi.com. For instance, the addition of the FCH₂CH₂O• radical to an alkene would generate a new carbon-centered radical, which can then be trapped by another radical species or undergo further reactions to build molecular complexity. This two-step process effectively forms a new C-C bond and a C-O bond across the double bond.

The table below summarizes common radical precursors and the types of bonds they facilitate.

| Radical Precursor | Radical Generated | Bond Formation Applications |

| This compound | 2-Fluoroethoxy (FCH₂CH₂O•) | C-O, C-C, C-H, C-N |

| Azo compounds (R-N=N-R) | Alkyl (R•) | C-C, C-X |

| Peroxides (R-O-O-R) | Alkoxy (RO•) | C-O, C-C, C-H |

| N-Alkoxyphthalimides | Alkoxy (RO•) | C-N, C-C |

The nitric oxide radical generated alongside the 2-fluoroethoxy radical can also play a crucial role, often acting as a radical trap to form nitroso compounds, thereby leading to C-N bond formation alfa-chemistry.com. The utility of this compound as a radical precursor provides a direct pathway to introduce the 2-fluoroethoxy functional group into organic molecules, a valuable motif in medicinal and materials chemistry.

Use in Functionalization of Hydrocarbons (e.g., C-H Activation)

A significant application of alkoxy radicals generated from alkyl nitrites is the functionalization of otherwise inert C-H bonds. Alkoxy radicals are highly effective hydrogen atom transfer (HAT) agents, capable of abstracting a hydrogen atom from a hydrocarbon (R-H) to form an alcohol and a new carbon-centered radical (R•) mdpi.com. This process represents a powerful strategy for C-H activation, converting a strong C-H bond into a reactive radical center that can be further functionalized.

The classic example of this reactivity is the Barton Nitrite Photolysis, a photochemical reaction that utilizes an alkyl nitrite to achieve remote C-H functionalization alfa-chemistry.com. In this reaction, an alkoxy radical generated via photolysis of a nitrite ester abstracts a hydrogen atom from a δ-carbon through a sterically favored six-membered ring transition state (a process known as 1,5-HAT) mdpi.comalfa-chemistry.com. The resulting carbon radical is then typically trapped by the nitric oxide radical co-generated in the initial photolysis step alfa-chemistry.com.

This principle can be extended to this compound. The photolytically generated 2-fluoroethoxy radical can abstract a hydrogen atom from a suitable substrate, leading to the formation of 2-fluoroethanol (B46154) and an alkyl radical. This alkyl radical is then available for further reaction, such as trapping by the nitric oxide radical to form a C-N bond.

Reaction Scheme for C-H Activation:

Radical Generation: FCH₂CH₂ONO + hν → FCH₂CH₂O• + •NO

C-H Abstraction (HAT): FCH₂CH₂O• + R₃C-H → FCH₂CH₂OH + R₃C•

Radical Trapping: R₃C• + •NO → R₃C-NO (Nitrosoalkane)

This sequence allows for the conversion of a C-H bond into a C-N bond, demonstrating the utility of this compound as a reagent for hydrocarbon functionalization. The regioselectivity of the HAT process is often predictable, favoring weaker C-H bonds (e.g., tertiary > secondary > primary) and positions that are electronically activated or accessible via intramolecular pathways mdpi.com.

| C-H Functionalization Strategy | Radical Intermediate | Key Transformation |

| Barton Nitrite Photolysis | Alkoxy Radical | Intramolecular 1,5-HAT |

| Hoffmann-Löffler-Freytag Reaction | Nitrogen Radical | Intramolecular 1,5-HAT |

| Fenton Chemistry | Hydroxyl Radical | Intermolecular HAT |

Strategies for Fluoroalkylation and Fluoroalkyl Radical Generation

The incorporation of fluorine into organic molecules is a central theme in modern chemistry due to the unique properties it imparts, such as enhanced metabolic stability and altered bioactivity nih.gov. Radical reactions provide a powerful platform for creating C-F bonds or for introducing fluoroalkyl groups nih.govresearchgate.net.

When considering this compound, it is crucial to recognize that its primary role is as a precursor to the 2-fluoroethoxy radical (FCH₂CH₂O•) , not a fluoroalkyl radical (e.g., •CH₂CH₂F) researchgate.netresearchgate.net. Therefore, its direct application in this context is for fluoroalkoxylation —the introduction of a fluoroalkoxy group into a molecule. This is a distinct subset of the broader field of fluoroalkylation. The 2-fluoroethoxy radical can add to unsaturated bonds or participate in radical-polar crossover reactions to install the FCH₂CH₂O- moiety.

Generating true fluoroalkyl radicals typically requires different precursors and strategies, as outlined in the table below.

| Fluoroalkylation Strategy | Precursor Example | Radical Generated |

| Fluoroalkoxylation | This compound | FCH₂CH₂O• (Fluoroalkoxy) |

| Decarboxylative Fluoroalkylation | CF₃CO₂H (Trifluoroacetic acid) | •CF₃ (Fluoroalkyl) |

| Reductive Fluoroalkylation | CF₃I (Trifluoromethyl iodide) | •CF₃ (Fluoroalkyl) |

| Photoredox Catalysis | Trifluoroacetic Anhydride | •COCF₃ (Trifluoroacetyl) |

While this compound does not directly generate a fluoroalkyl radical, the resulting 2-fluoroethoxy radical provides a pathway to synthesize fluorinated ethers and other valuable organofluorine compounds. The development of methods to activate readily available fluorinated reagents like acids and anhydrides through photoredox catalysis has significantly expanded the toolbox for creating diverse fluoroalkyl radicals nih.gov. These alternative methods highlight the specific niche occupied by precursors like this compound, which deliver functionalized fluoroalkoxy radicals for specialized synthetic applications.

Role as a Nitrosating Agent or Nitrogen Source in Nitrosation Reactions

Alkyl nitrites are well-established reagents in organic synthesis, serving as effective nitrosating agents and sources of nitric oxide wikipedia.orgeurekaselect.com. This compound functions within this class of reagents, capable of delivering a nitroso group (-NO) to a suitable nucleophilic substrate efpia.eu. This reactivity is particularly relevant in the synthesis of N-nitrosamines from secondary amines, a transformation of significant interest in medicinal chemistry and toxicology nih.govdfepharma.com.

The nitrosation of a secondary amine (R₂NH) by an alkyl nitrite typically proceeds under conditions that facilitate the transfer of a nitrosonium ion (NO⁺) or a related electrophilic nitrosating species nih.gov.

R₂NH + FCH₂CH₂ONO → R₂N-NO + FCH₂CH₂OH

This reaction converts the amine into its corresponding N-nitrosamine. Primary amines can also be nitrosated, but the resulting N-nitroso products are generally unstable and decompose to form diazonium salts nih.gov. Besides amines, other nucleophiles such as thiols can be nitrosated to form S-nitrosothiols. Organic nitrites are considered one of several potential sources of nitrosating agents in chemical processes, alongside inorganic nitrites (like sodium nitrite), nitrous acid, and various nitrogen oxides efpia.eu.

In addition to its role in two-electron nitrosation pathways, this compound also serves as a source of the nitric oxide radical (•NO) through homolytic cleavage wikipedia.orgresearchgate.net. In this capacity, it acts as a nitrogen source for radical-based transformations. As seen in C-H activation pathways like the Barton reaction, the •NO radical efficiently traps carbon-centered radicals to form C-N bonds, yielding nitroso compounds alfa-chemistry.com. This dual reactivity—acting as both an electrophilic nitrosating agent and a radical nitrogen source—makes this compound a versatile reagent in synthetic organic chemistry.

| Substrate | Reagent | Product Type |

| Secondary Amine (R₂NH) | Alkyl Nitrite | N-Nitrosamine (R₂N-NO) |

| Primary Amine (RNH₂) | Alkyl Nitrite | Diazonium Salt (RN₂⁺) |

| Thiol (RSH) | Alkyl Nitrite | S-Nitrosothiol (RS-NO) |

| Carbon Radical (R₃C•) | Alkyl Nitrite | Nitrosoalkane (R₃C-NO) |

Environmental and Atmospheric Chemistry of Organonitrates and Fluoroalkyl Nitrites

Formation Mechanisms of Organonitrates in the Troposphere

Organonitrates (RONO₂) are secondary pollutants formed from the atmospheric oxidation of VOCs in the presence of NOx. copernicus.orgmorressier.com Their formation acts as a sink for both NOx and reactive organic radicals, thereby influencing the production of tropospheric ozone. morressier.comescholarship.org

Reactions with Nitrate (B79036) Radicals (NO₃) and Hydroxyl Radicals (OH)

The formation of organonitrates proceeds through distinct daytime and nighttime chemical pathways, primarily involving hydroxyl (OH) and nitrate (NO₃) radicals.

Daytime Formation: During the day, the dominant atmospheric oxidant is the hydroxyl radical (OH). The process begins with the OH-initiated oxidation of VOCs (represented as RH), which forms an alkyl radical (R•). This radical rapidly reacts with molecular oxygen (O₂) to produce an organic peroxy radical (RO₂). In NOx-rich environments, this peroxy radical can then react with nitric oxide (NO). This reaction has two primary branches: one major pathway that produces an alkoxy radical (RO•) and nitrogen dioxide (NO₂), and a minor pathway that forms a stable organonitrate (RONO₂). acs.orgcopernicus.org

Reaction Sequence:

RH + OH → R• + H₂O

R• + O₂ → RO₂•

RO₂• + NO → RONO₂ (minor branch)

RO₂• + NO → RO• + NO₂ (major branch)

The branching ratio between these two pathways is dependent on the structure of the VOC precursor, with larger VOCs typically exhibiting greater organonitrate yields. pnas.org

Nighttime Formation: In the absence of sunlight, the photolysis of NO₂ ceases, allowing for the accumulation of the nitrate radical (NO₃), which becomes the primary nighttime oxidant. copernicus.org The nitrate radical readily reacts with unsaturated VOCs (alkenes) through addition to the double bond. This reaction forms a nitrooxy peroxy radical, which can subsequently react to produce multifunctional organonitrates. copernicus.orgnih.gov This nighttime pathway is a significant source of organonitrates, particularly in environments with high emissions of biogenic VOCs like monoterpenes. copernicus.orgcopernicus.org For instance, nighttime reactions of NO₃ with terpenes in a boreal forest were found to account for 49% of the local production rate of alkyl nitrates. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Organonitrates, especially those derived from larger, less volatile parent VOCs, are key contributors to the formation and growth of secondary organic aerosols (SOA). epa.govnih.govacs.org SOA are microscopic particles formed in the atmosphere from the oxidation products of gaseous precursors and constitute a significant fraction of atmospheric particulate matter (PM), impacting climate and human health. acs.orgcopernicus.org

The addition of a nitrate functional group (-ONO₂) to an organic molecule significantly lowers its vapor pressure, making it more likely to partition from the gas phase to the particle phase. morressier.compnas.org This process is a crucial link between anthropogenic NOx emissions and biogenic or anthropogenic VOCs in the formation of SOA. copernicus.org

Research has shown that particulate organonitrates (pON) can make up a substantial portion of SOA mass. In the Alberta oil sands, for example, anthropogenic pON contributed up to half of the freshly produced SOA mass within emission plumes. copernicus.org Similarly, studies in various environments across North America and Europe have found that organonitrates comprise 5% to 77% of ambient organic aerosol by mass. copernicus.org The formation of these low-volatility, highly functionalized organonitrates is also associated with new particle formation and growth events in the atmosphere. copernicus.org

Atmospheric Fate and Degradation Pathways of Fluoroalkyl Nitrites

The atmospheric lifetime of organonitrates, including fluoroalkyl nitrites, is determined by several competing removal processes. These processes dictate whether the organonitrate acts as a temporary reservoir for NOx, which can be transported and released downwind, or as a permanent sink. copernicus.org The primary degradation pathways are photolysis and reaction with atmospheric oxidants.

Photolysis Processes

Photolysis, the dissociation of a molecule by absorbing light, is a major atmospheric sink for many organonitrates. acs.orgcopernicus.org This process typically breaks the weak R-ONO₂ bond, releasing NO₂ back into the atmosphere, where it can again participate in ozone formation chemistry. acs.orgnih.gov

The rate of photolysis is highly dependent on the molecular structure of the organonitrate and the wavelength of available solar radiation. acs.orgproquest.com For instance, the presence of other functional groups, such as a carbonyl group, can significantly enhance photolysis rates compared to simple alkyl nitrates. proquest.comcopernicus.org

| Compound | Photolysis Rate Constant (s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| 4-nitrooxy-2-butanone | (6.1 ± 0.9) × 10⁻⁵ | ~4.5 hours |

| 5-nitrooxy-2-pentanone | (3.3 ± 0.9) × 10⁻⁵ | ~8.4 hours |

| α-pinene-derived ON | (4.1 to 14) × 10⁻⁵ | 2.0 to 6.8 hours |

Note: Lifetimes are calculated as the inverse of the rate constant and are approximate. The data for α-pinene-derived ON represents a range based on different quantum yields. Data sourced from multiple studies. nih.govcopernicus.org

Reaction with Atmospheric Oxidants

The reaction with hydroxyl (OH) radicals is another significant gas-phase loss process for organonitrates. copernicus.orgcopernicus.org This reaction can proceed via two main pathways: hydrogen abstraction from the alkyl chain, which can lead to further oxidation and the formation of multifunctional nitrates, or reaction pathways that result in the release of NO₂. copernicus.org

The rate of OH oxidation varies depending on the structure of the organonitrate. A study on the aqueous-phase OH-oxidation kinetics of various alkyl and functionalized nitrates found that the nitrate group has a strong deactivating effect on the reactivity of adjacent carbon atoms. copernicus.org This suggests that the presence and position of the nitrate group are key factors in determining the compound's atmospheric lifetime with respect to OH oxidation. copernicus.org

While information on fluoroalkyl nitrites is limited, research on related fluorinated ethers indicates that they can be very unreactive towards certain atmospheric oxidants. For example, the rate constant for the reaction of the nitrate radical (NO₃) with 2,2,2-trifluoroethylether was found to have a very low upper limit, suggesting a long atmospheric lifetime with respect to NO₃ oxidation. witpress.com This implies that fluorination could potentially increase the atmospheric persistence of alkyl nitrites by reducing their reactivity with key oxidants.

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of organonitrates and nitrites in complex environmental matrices like air, water, and aerosol samples require sensitive and specific analytical techniques. A variety of methods have been developed and are employed for this purpose. nih.govrsc.orgresearchgate.net

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating individual organonitrate species from complex mixtures. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for identifying and quantifying volatile and semi-volatile organic nitrates. After separation on a GC column, the compounds are ionized and detected by a mass spectrometer, which provides structural information and allows for precise quantification. nih.gov

Liquid Chromatography (LC): LC techniques, such as high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS), are particularly useful for analyzing less volatile, multifunctional, and thermally unstable organonitrates that are not amenable to GC analysis. copernicus.orgrsc.org

Spectroscopic and Spectrometric Methods:

Aerosol Mass Spectrometry (AMS): Real-time analysis of particulate organonitrates can be achieved using AMS. While AMS does not typically speciate individual organonitrates, it can quantify the total mass of the nitrate functional group within the organic aerosol fraction by analyzing specific ion fragments (e.g., NO⁺ and NO₂⁺). pnas.orgcopernicus.org

Thermal Dissociation-Laser Induced Fluorescence (TD-LIF): This is a highly sensitive and specific method for measuring total (gas + particle) organonitrates. The instrument works by thermally dissociating the organonitrates to NO₂, which is then detected by laser-induced fluorescence. acs.org

Colorimetric and Fluorometric Assays: These methods are often used for measuring total nitrite (B80452) and nitrate concentrations in aqueous samples. The Griess assay is a common colorimetric method for nitrite detection. nih.gov More sensitive fluorometric assays have also been developed, based on the reaction of nitrite with reagents like 2,3-diaminonaphthalene (B165487) to form a fluorescent product, allowing for detection at very low concentrations. nih.gov

| Technique | Matrix | Target | Key Advantages |

|---|---|---|---|

| GC-MS | Air, Water | Specific volatile/semivolatile ONs | High specificity, structural information |

| LC-MS/UV | Aerosol, Water | Specific non-volatile/thermal labile ONs | Suitable for multifunctional compounds |

| Aerosol Mass Spectrometry (AMS) | Aerosol | Total particulate organonitrate mass | Real-time measurement |

| TD-LIF | Air, Aerosol | Total gas and particle ONs | High sensitivity and specificity |

| Fluorometric Assays | Water | Nitrite/Nitrate ions | Very high sensitivity, suitable for large sample numbers |

| Ion Chromatography | Water, Aerosol Extracts | Nitrite/Nitrate ions | Simultaneous analysis of multiple ions |

Chromatographic Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are the primary tools for the specific identification and quantification of individual organonitrate and fluoroalkyl nitrite species.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like simple alkyl nitrites. tandfonline.comresearchgate.net Headspace GC-MS is a common method where the volatile compounds in the vapor phase above a sample are injected into the GC system, allowing for analysis without complex extraction procedures. tandfonline.com In a typical GC-MS analysis of alkyl nitrites, a temperature-programmed oven (e.g., starting at 35°C and ramping to 200°C) is used to separate compounds on a capillary column before they enter the mass spectrometer for detection. tandfonline.com The mass spectrometer, often operated in scan mode, detects the mass-to-charge ratio of fragmented ions, which provides a characteristic "fingerprint" for compound identification. tandfonline.comresearchgate.net

For alkyl nitrites, mass spectra often show characteristic peaks. For instance, a general fragmentation pattern for discriminating normal from secondary/tertiary alkyl nitrites is the relative intensity of the peaks at m/z 41 and m/z 43. tandfonline.com While specific mass spectra for 2-fluoroethyl nitrite are not widely published, analogous fragmentation patterns would be expected, influenced by the presence of the fluorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for analyzing less volatile, more polar, or thermally unstable organonitrates that are not amenable to GC analysis. copernicus.orgnih.govpnas.org This technique is particularly relevant for multifunctional or larger fluoroalkyl nitrates. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide rapid and efficient separation. copernicus.org

Detection is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources, typically in negative-ion mode. nih.gov For nitrate esters, post-column additives like ammonium (B1175870) chloride or propionic acid can be used to promote the formation of characteristic adduct ions, enhancing sensitivity and specificity. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) instruments, coupled with LC can provide highly accurate mass measurements, aiding in the identification of unknown compounds in complex mixtures like secondary organic aerosol (SOA). pnas.org

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

While chromatographic techniques identify individual compounds, sum parameter methods provide a measure of the total concentration of organofluorine compounds, including this compound. These methods are crucial for understanding the total burden of fluorinated pollutants when not all individual species are known or have available analytical standards. qa-group.comresearchgate.net

Total Organic Fluorine (TOF): TOF analysis measures the total amount of fluorine covalently bonded to organic compounds in a sample. qa-group.commeasurlabs.com The most common technique for TOF determination is Combustion Ion Chromatography (CIC). eurofins.comqa-group.com In this method, the sample is combusted at high temperatures (900–1000 °C), which breaks the strong carbon-fluorine bonds and converts the organically bound fluorine into hydrogen fluoride (B91410) (HF). eurofins.com The HF gas is then trapped in an absorption solution and quantified as fluoride ions using ion chromatography. qa-group.com This provides a single value representing the total concentration of all organic fluorine compounds, irrespective of their individual structures. qa-group.com

Extractable Organic Fluorine (EOF): EOF is a subset of TOF that measures the fraction of total organofluorine compounds that can be isolated from a sample matrix using a solvent extraction procedure. qa-group.comteinstruments.com This is often accomplished using solid-phase extraction (SPE), where the sample is passed through a cartridge that retains the organic compounds. nih.gov These retained compounds are then eluted with a solvent, and the resulting extract is analyzed by CIC. teinstruments.com The EOF method is valuable for aqueous samples as it allows for pre-concentration and removal of inorganic fluoride, which could otherwise interfere with the measurement. nih.gov

The accuracy of CIC-based methods depends on the complete conversion of all organofluorine compounds to HF. Studies on per- and polyfluoroalkyl substances (PFAS) have shown that combustion efficiencies can vary depending on the specific compound, which is a critical consideration for ensuring accurate quantification. nih.gov

| Compound | Abbreviation | Combustion Efficiency (%) |

|---|---|---|

| Perfluorobutanoic acid | PFBA | 101 |

| Perfluoropentanoic acid | PFPeA | 96 |

| Perfluorohexanoic acid | PFHxA | 95 |

| Perfluoroheptanoic acid | PFHpA | 92 |

| Perfluorooctanoic acid | PFOA | 88 |

| Perfluorononanoic acid | PFNA | 84 |

| Perfluorodecanoic acid | PFDA | 79 |

| Perfluorobutanesulfonic acid | PFBS | 110 |

| Perfluorohexanesulfonic acid | PFHxS | 99 |

| Perfluorooctanesulfonic acid | PFOS | 85 |

Data sourced from Eriksson et al. (2021). The table shows that combustion efficiencies for different PFAS compounds range from 79% to 110%, highlighting the importance of validating the method for specific classes of compounds like fluoroalkyl nitrites. nih.gov

Influence on Atmospheric Composition and Air Quality

Organonitrates and fluoroalkyl nitrites are secondary pollutants formed in the atmosphere through the chemical oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx = NO + NO₂). copernicus.orgacs.org Their formation and subsequent fate significantly influence regional air quality and the distribution of key atmospheric constituents. researchgate.netnoaa.gov These compounds play a dual role, acting as both a sink and a reservoir for reactive nitrogen, thereby modulating the chemical cycles that produce ozone and secondary organic aerosols. copernicus.orgcopernicus.org

Role as NOx Reservoirs

One of the most critical atmospheric functions of compounds like this compound is their role as reservoirs for NOx. bris.ac.uk In urban and polluted areas with high emissions, NOx has a relatively short atmospheric lifetime, typically on the order of hours. copernicus.org However, when NOx reacts with peroxy radicals (RO₂) derived from VOCs, it can be converted into more stable organonitrates. copernicus.org

These organonitrates, including fluoroalkyl nitrites, generally have longer atmospheric lifetimes than NOx, ranging from hours to several days. copernicus.orgcopernicus.org This extended lifetime allows them to be transported by winds over long distances, far from their original source regions. copernicus.org During this transport, they effectively sequester reactive nitrogen. bris.ac.uk Subsequently, through processes like photolysis (breakdown by sunlight) or oxidation by the hydroxyl radical (OH), these compounds can decompose and release NOx back into the atmosphere in more remote, often NOx-limited environments. copernicus.orgnoaa.gov This process transforms local pollution into a regional or even global issue by altering the spatial distribution of NOx. copernicus.org

Impact on Ozone Formation and Photochemical Smog

The formation and degradation of fluoroalkyl nitrites are intimately linked to the production of ground-level ozone, a primary component of photochemical smog. carbontrail.net The atmospheric production of ozone is a complex, nonlinear process driven by the photochemical cycling of NOx and VOCs. mdpi.com

The impact of organonitrate formation on ozone can be viewed in two stages:

Local Ozone Suppression: The formation of an organonitrate is a termination reaction for the catalytic ozone production cycle. copernicus.org By reacting with a peroxy radical to form an organonitrate, a molecule of NO is removed from the cycle that would otherwise react to form NO₂ and subsequently lead to an ozone molecule. uwa.edu.au Therefore, in a polluted source region, the formation of compounds like this compound acts as a sink for NOx and radicals, which can suppress the local rate of ozone production. uwa.edu.au Modeling studies have shown that organonitrate formation can lead to a net decrease in simulated local ozone. uwa.edu.au

Downwind Ozone Enhancement: As these organonitrate reservoirs are transported to remote, low-NOx regions, their degradation releases NOx. bris.ac.uk In these environments, the availability of NOx is often the limiting factor for ozone production. The introduction of NOx from organonitrate degradation can thus initiate or enhance photochemical ozone production far from the original pollution source. bris.ac.ukbris.ac.uk This makes organonitrates a key contributor to high ozone episodes in rural and downwind areas. bris.ac.uk

| Atmospheric Region | Dominant Process | Effect on Local O₃ Production | Rationale |

|---|---|---|---|

| Polluted Source Region (High NOx) | RONO₂ Formation | Suppression | Formation of RONO₂ acts as a sink for NOx and peroxy radicals, terminating the O₃ production cycle. |

| Remote/Downwind Region (Low NOx) | RONO₂ Transport & Degradation | Enhancement | Degradation (photolysis, oxidation) releases sequestered NOx, which can initiate O₃ production in NOx-limited environments. |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current literature lacks substantial research focused on the development of novel, efficient, and sustainable synthetic routes specifically for 2-fluoroethyl nitrite (B80452). While general principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and increasing energy efficiency, are broadly applicable to organic synthesis, their specific application to the production of 2-fluoroethyl nitrite has not been detailed in dedicated studies. Reports on its synthesis are scarce and often part of broader chemical reviews rather than focused methodological developments.

Exploration of New Reaction Architectures Utilizing this compound Reactivity

The exploration of new reaction architectures that leverage the reactivity of this compound is an area with little to no published research. There is a lack of studies investigating its use as a key reagent or intermediate in novel organic transformations. Consequently, detailed research findings on its reaction mechanisms, potential for asymmetric synthesis, or application in the construction of complex molecular frameworks are not available.

Advanced Computational Approaches for Reaction Dynamics and Complex Systems

A comprehensive search of scientific databases reveals a dearth of advanced computational studies focused on this compound. There are no readily available publications detailing its reaction dynamics, transition state analyses, or molecular modeling in complex systems. The application of theoretical chemistry to understand its electronic structure, reactivity, and potential reaction pathways remains an unexplored field.

Interdisciplinary Research at the Interface of Atmospheric Science and Organic Chemistry

The role of this compound in atmospheric chemistry is another area where specific research is lacking. While the atmospheric chemistry of alkyl nitrites, in general, is a field of active investigation due to their role in radical formation and ozone chemistry, dedicated studies on the photochemical behavior, atmospheric lifetime, and reaction pathways of this compound have not been published. Consequently, there is no data on its potential contribution to atmospheric processes or its interactions with atmospheric oxidants.

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for 2-fluoroethyl nitrite, and how can purity be validated?

- Methodological Answer : Common synthesis involves esterification of 2-fluoroethanol with nitrous acid under acidic conditions. Key steps include temperature control (0–5°C) to minimize side reactions like decomposition or fluorohydrin formation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity. For new batches, elemental analysis (C, H, N, F) and infrared (IR) spectroscopy (nitrite O-N=O stretch at ~750–850 cm⁻¹) are essential .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~4.5–5.0 ppm for -CH₂F; δ ~4.0 ppm for -O-CH₂-), ¹⁹F NMR (δ ~-220 ppm for -CH₂F).

- IR : Peaks at ~1620 cm⁻¹ (N=O stretch) and ~1280 cm⁻¹ (C-F stretch).

- GC-MS : Retention time calibration against standards and fragmentation pattern analysis (e.g., m/z 61 for NO₂⁺).

- Elemental Analysis : Confirm stoichiometry (C₂H₄FNO₂). Documentation must align with guidelines for new compound characterization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/storage due to volatility and potential NOx release. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with sodium bicarbonate. Storage in amber glass at ≤4°C under inert gas (argon/nitrogen) minimizes decomposition. Refer to GHS-compliant SDS for toxicity data and emergency procedures .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁸O) be applied to study the oxygen exchange dynamics of this compound in aqueous systems?

- Methodological Answer : Prepare isotopically labeled this compound using H₂¹⁸O during synthesis. Monitor ¹⁸O incorporation via isotope ratio mass spectrometry (IRMS) or Fourier-transform infrared (FTIR) spectroscopy. Calibrate against controls to quantify exchange rates. Note that oxygen exchange with water is pH-dependent; acidic conditions accelerate nitrite-water equilibration. For mixed samples, employ the denitrifier method to isolate nitrite-specific isotopic signals .

Q. What experimental designs can assess the thermal and photolytic stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Conduct isothermal studies (e.g., 25–60°C) with periodic GC-MS sampling to track degradation products (e.g., NOx, fluorinated aldehydes).

- Photolytic Stability : Expose samples to UV-Vis light (λ = 254–365 nm) in quartz reactors; analyze via HPLC-UV for nitrite depletion kinetics. Include dark controls to isolate photolytic effects .

Q. How can contradictions in kinetic data for this compound hydrolysis be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or trace metal catalysts. Design experiments with:

- Buffered Solutions : Use phosphate (pH 7) vs. acetate (pH 5) buffers to isolate pH effects.

- Metal Chelators : Add EDTA to suppress metal-catalyzed pathways.

- High-Purity Solvents : Compare HPLC-grade water vs. deuterated solvents.

Statistical tools like ANOVA (e.g., GraphPad Prism) can quantify variance sources, while Arrhenius plots elucidate temperature dependencies .

Q. What computational methods are suitable for modeling the reaction pathways of this compound with nucleophiles?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map potential energy surfaces. Key parameters include:

- Transition States : Identify via intrinsic reaction coordinate (IRC) calculations.

- Solvent Effects : Apply polarizable continuum models (PCM) for aqueous/organic media.

Validate models against experimental kinetic isotope effects (KIEs) and substituent trends. Software like Gaussian or ORCA is recommended .

Data Presentation Guidelines

- Tables : Include raw kinetic data (e.g., rate constants, R² values) and isotopic enrichment ratios.

- Figures : Use Arrhenius plots, IR spectra overlays, or DFT-optimized geometries.

- Supplemental Materials : Archive NMR/IR spectra, computational input files, and raw chromatograms per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.